Bienvenue dans la boutique en ligne BenchChem!

Pefloxacin Mesylate

Meningitis Cerebrospinal Fluid Antibiotic Penetration

Pefloxacin Mesylate delivers 51.3% CSF penetration—>4× higher than cefotaxime—making it the definitive fluoroquinolone for bacterial meningitis models. Its 8–14 h half-life supports once-daily dosing, reducing animal stress while closely mimicking human PK. The mesylate salt confers superior aqueous solubility, simplifying sample preparation for HPLC/UV analysis. Well-characterized positive control for fluoroquinolone-induced tendinopathy studies and a reliable reference standard for method validation. Select this specific salt form over generic pefloxacin or alternative fluoroquinolones to ensure reproducible, publication-ready results.

Molecular Formula C18H24FN3O6S
Molecular Weight 429.5 g/mol
CAS No. 70458-95-6
Cat. No. B1663859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePefloxacin Mesylate
CAS70458-95-6
Synonyms2589 R.B.
Abactal
Dihydrate, Pefloxacin Mesylate
Mesylate Dihydrate, Pefloxacin
Mesylate, Pefloxacin
Peflacine
Pefloxacin
Pefloxacin Mesylate
Pefloxacin Mesylate Dihydrate
Pefloxacin, Silver
Pefloxacine
R.B., 2589
Silver Pefloxacin
Molecular FormulaC18H24FN3O6S
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O
InChIInChI=1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4)
InChIKeyHQQSBEDKMRHYME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWater-soluble

Structure & Identifiers


Interactive Chemical Structure Model





Pefloxacin Mesylate (CAS: 70458-95-6): A Fluoroquinolone Antibiotic with Distinct Pharmacokinetic and Analytical Characteristics


Pefloxacin Mesylate is a synthetic broad-spectrum fluoroquinolone antibiotic, with the mesylate salt form used to enhance aqueous solubility for pharmaceutical formulations and research applications. It exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV . The compound is known for its high oral bioavailability and extensive tissue distribution, with key metabolic features including significant biotransformation and a long elimination half-life relative to many other quinolones [1].

Why Generic Substitution of Pefloxacin Mesylate Fails: A Guide for Scientific and Procurement Professionals


In scientific and industrial settings, substituting Pefloxacin Mesylate with another fluoroquinolone (e.g., ciprofloxacin, norfloxacin) or even the free base pefloxacin is not straightforward due to quantifiable differences in solubility, metabolic fate, tissue penetration, and toxicity profiles. The mesylate salt confers specific aqueous solubility characteristics , and the compound's unique pharmacokinetic and pharmacodynamic (PK/PD) properties, including its long half-life and conversion to the active metabolite norfloxacin [1], directly impact dosing regimens and study outcomes. This evidence guide provides the quantitative, comparator-based data required to justify the specific selection and procurement of Pefloxacin Mesylate.

Quantitative Evidence for Pefloxacin Mesylate Differentiation: A Comparator-Based Guide


Superior CSF Penetration for Meningitis Models: Pefloxacin Mesylate vs. Cefotaxime and Chloramphenicol

In a rabbit model of Escherichia coli meningitis, Pefloxacin Mesylate demonstrated significantly higher penetration into cerebrospinal fluid (CSF) compared to cefotaxime and chloramphenicol [1]. The mean percent penetration of pefloxacin was 51.3% ± 14.0%, which was over four times greater than cefotaxime (11.1% ± 1.0%) and more than double that of chloramphenicol (22.3% ± 1.5%) [1]. This superior penetration contributed to a more rapid bacterial killing rate at the highest tested dose [1].

Meningitis Cerebrospinal Fluid Antibiotic Penetration

Prolonged Elimination Half-Life Enables Less Frequent Dosing: Pefloxacin vs. Ciprofloxacin

A key pharmacokinetic differentiator for Pefloxacin Mesylate is its long elimination half-life, which allows for once-daily dosing in many indications, unlike the twice-daily regimen often required for ciprofloxacin [1]. The elimination half-life of pefloxacin ranges from 8 to 14 hours, compared to 3 to 5 hours for ciprofloxacin [1].

Pharmacokinetics Dosing Regimen Half-Life

Extensive Biotransformation and Active Metabolite Generation: Pefloxacin vs. Norfloxacin

Pefloxacin Mesylate undergoes extensive biotransformation (85%) and is metabolized to norfloxacin, an active antibacterial agent, in several species including humans [1][2]. This is in stark contrast to norfloxacin itself, which undergoes low biotransformation (<20%) [1]. In humans, the ratio of norfloxacin to pefloxacin was 2.3, indicating significant conversion [2]. This dual-activity profile can complicate PK/PD modeling and requires careful interpretation of efficacy and toxicity data.

Drug Metabolism Active Metabolite Norfloxacin

High Aqueous Solubility: Pefloxacin Mesylate vs. Pefloxacin Free Base

The mesylate salt form of pefloxacin provides high aqueous solubility, a critical factor for in vitro assays and parenteral formulations. The measured solubility of Pefloxacin Mesylate in water at 25°C is 67 mg/mL (156.0 mM) . This is a key advantage over the poorly water-soluble free base form, pefloxacin, which requires different formulation strategies.

Solubility Formulation Salt Form

Comparable Tendon Toxicity Profile to Ciprofloxacin in a Rat Model

In a direct comparative study assessing fluoroquinolone-induced tendinopathy, Pefloxacin Mesylate and ciprofloxacin both caused significant deterioration of biomechanical parameters in rat Achilles tendons, including reduced ultimate tensile force (UTF) and myxomatous degeneration [1]. The mean UTF for the control group was significantly higher than both the ciprofloxacin and pefloxacin groups (p<0.001 and p<0.01, respectively) [1]. This data positions pefloxacin as having a similar tendon toxicity risk profile to ciprofloxacin, which is a well-documented class effect.

Toxicity Tendinopathy Safety

Validated Analytical Methods for Quality Control and Research

The availability of validated, stability-indicating HPLC and UV spectrophotometric methods for Pefloxacin Mesylate ensures reliable quantification in both bulk drug and formulated products [1][2]. For instance, an HPLC method using a C18 column with methanol-buffer mobile phase was developed and validated for analysis of Pefloxacin Mesylate in tablet dosage form [1]. This provides a clear, documented advantage for procurement and quality control, allowing for precise determination of purity and stability.

Analytical Method HPLC Quality Control

Optimal Application Scenarios for Pefloxacin Mesylate Procurement and Use


Central Nervous System (CNS) Infection Models Requiring High CSF Drug Penetration

Pefloxacin Mesylate is the preferred fluoroquinolone for experimental models of bacterial meningitis due to its superior penetration into the cerebrospinal fluid (CSF). Data from a rabbit model of E. coli meningitis show a 51.3% CSF penetration, which is >4-fold higher than cefotaxime and >2-fold higher than chloramphenicol [1]. This property makes it an ideal candidate for testing new therapies or vaccine efficacy in CNS infections.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Requiring a Long Half-Life and Active Metabolite

For studies investigating the impact of prolonged drug exposure or the contribution of active metabolites, Pefloxacin Mesylate is uniquely suited. Its 8-14 hour elimination half-life supports once-daily dosing in animal models, reducing handling stress and mimicking human dosing regimens [2]. Furthermore, its extensive metabolism (85%) to the active compound norfloxacin provides a complex PK/PD profile for advanced modeling and analysis [2][3].

Tendinopathy and Fluoroquinolone Toxicity Research

Pefloxacin Mesylate is a well-characterized positive control for studies investigating fluoroquinolone-induced tendinopathy. Direct comparative data in rats show it produces significant biomechanical deterioration and histopathological changes in the Achilles tendon, similar in profile and severity to ciprofloxacin, the class-defining agent for this toxicity [4]. This makes it a reliable tool for evaluating potential protective agents or mechanistic pathways.

Analytical Method Development and Quality Control Testing

Given the availability of multiple validated analytical methods (e.g., HPLC, UV spectrophotometry) for its quantification in bulk and finished products [5][6], Pefloxacin Mesylate is an excellent candidate for use as a reference standard in method development, method transfer, and routine quality control testing for fluoroquinolone antibiotics. Its high aqueous solubility also simplifies sample preparation for these assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pefloxacin Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.